molecular formula C22H13F6NO3 B11933543 3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one

3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one

Cat. No.: B11933543
M. Wt: 453.3 g/mol
InChI Key: ZFSRXAHDJSCEDS-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of hydroxyphenyl, trifluoromethoxyphenyl, and trifluoromethyl groups, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of Substituents: The hydroxyphenyl, trifluoromethoxyphenyl, and trifluoromethyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or alkylation, followed by functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including:

    Catalysts: Use of efficient catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to ensure solubility and stability of intermediates.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: Reduction of the indole core can lead to the formation of indoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Indoline derivatives.

    Substitution Products: Halogenated or nucleophile-substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one may involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or proteins.

    Pathways: Modulation of signaling pathways, such as inhibition of kinase activity or activation of transcription factors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-3-phenyl-1H-indol-2-one: Lacks the trifluoromethoxy and trifluoromethyl groups.

    3-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-indol-2-one: Contains a methoxy group instead of a hydroxy group.

Uniqueness

    Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability.

    Trifluoromethyl Group: Increases electron-withdrawing properties and potential biological activity.

Properties

Molecular Formula

C22H13F6NO3

Molecular Weight

453.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)

InChI Key

ZFSRXAHDJSCEDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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